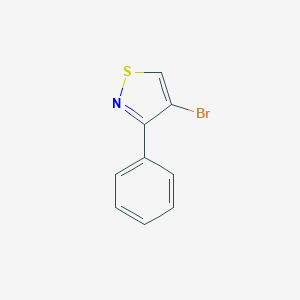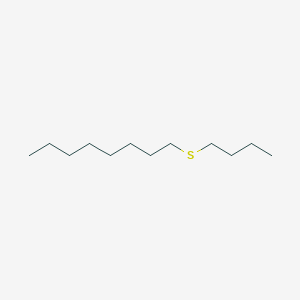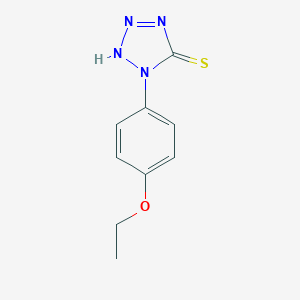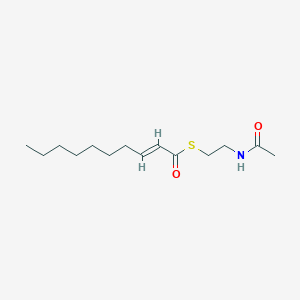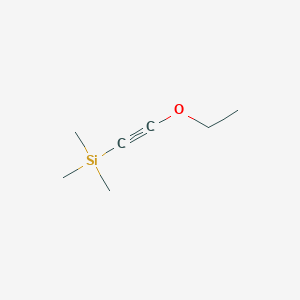
Silane, (ethoxyethynyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (ethoxyethynyl)trimethyl-, also known as octadecyldimethyl(3-(trimethoxysilyl)propyl)ammonium chloride, is a chemical compound used in various scientific research applications. It is a silane coupling agent that is commonly used to modify the surface of inorganic materials, such as glass, ceramics, and metals, to enhance their compatibility with organic materials. The purpose of
Wirkmechanismus
The mechanism of action of silane, (ethoxyethynyl)trimethyl-, is based on its ability to form covalent bonds with the surface of inorganic materials. The ethoxyethynyl group reacts with the surface hydroxyl groups of the inorganic material, while the trimethylsilyl group provides a hydrophobic barrier that prevents the penetration of water molecules. This results in a modified surface that is more compatible with organic materials.
Biochemische Und Physiologische Effekte
Silane, (ethoxyethynyl)trimethyl-, is not intended for use in biochemical or physiological applications. Therefore, there is limited information available on its effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using silane, (ethoxyethynyl)trimethyl-, in lab experiments is its ability to modify the surface of inorganic materials, which can improve the compatibility and performance of organic materials. It is also relatively easy to use and can be applied to a wide range of materials. However, there are some limitations to its use, such as its sensitivity to moisture and the need for careful handling due to its toxicity.
Zukünftige Richtungen
There are several future directions for the use of silane, (ethoxyethynyl)trimethyl-, in scientific research. One area of interest is the development of new synthesis methods that can improve the purity and yield of the final product. Another area is the exploration of new applications for silane, (ethoxyethynyl)trimethyl-, such as in the synthesis of functionalized nanoparticles for biomedical applications. Additionally, there is a need for further research on the toxicity and environmental impact of silane, (ethoxyethynyl)trimethyl-, to ensure its safe use in scientific research.
Synthesemethoden
Silane, (ethoxyethynyl)trimethyl-, can be synthesized by reacting ethoxyethynyltrimethyltin with trimethoxysilane in the presence of a catalyst, such as palladium on carbon. The reaction produces silane, (ethoxyethynyl)trimethyl-, as well as tin oxide and methanol as byproducts. The purity of the final product can be improved by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Silane, (ethoxyethynyl)trimethyl-, is widely used in scientific research for its ability to modify the surface of inorganic materials. It can be used to improve the adhesion, wetting, and dispersibility of organic materials on inorganic surfaces, which is essential for many applications, such as coatings, adhesives, and composites. It is also used in the synthesis of nanoparticles, where it can be used to functionalize the surface of the particles and improve their stability and dispersion.
Eigenschaften
CAS-Nummer |
1000-62-0 |
|---|---|
Produktname |
Silane, (ethoxyethynyl)trimethyl- |
Molekularformel |
C7H14OSi |
Molekulargewicht |
142.27 g/mol |
IUPAC-Name |
2-ethoxyethynyl(trimethyl)silane |
InChI |
InChI=1S/C7H14OSi/c1-5-8-6-7-9(2,3)4/h5H2,1-4H3 |
InChI-Schlüssel |
FKMCADCEOYUAFV-UHFFFAOYSA-N |
SMILES |
CCOC#C[Si](C)(C)C |
Kanonische SMILES |
CCOC#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



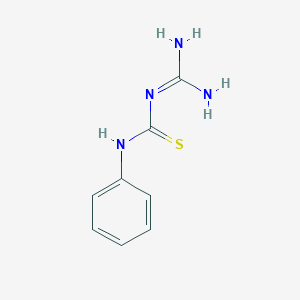
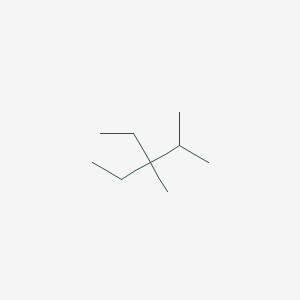
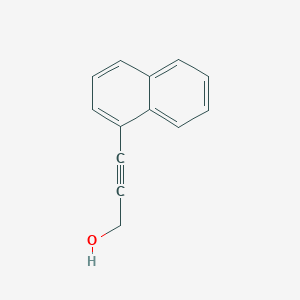
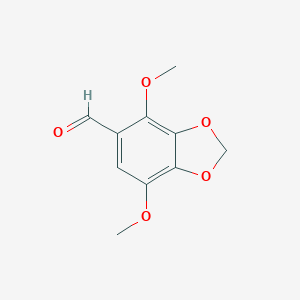
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
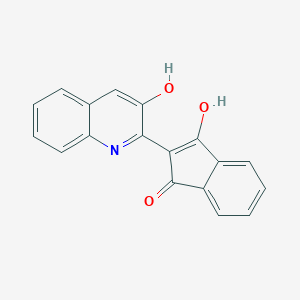
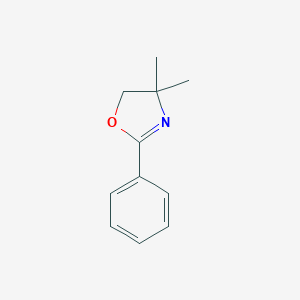
![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)
